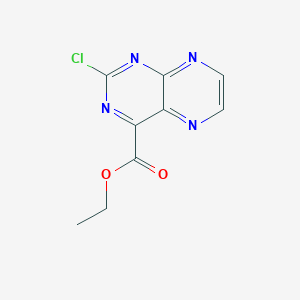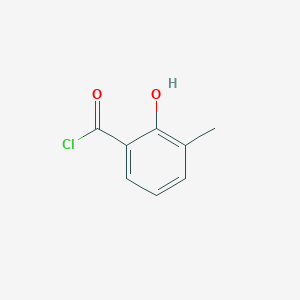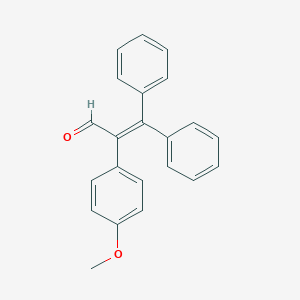
2-(4-Methoxyphenyl)-3,3-diphenylprop-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-3,3-diphenylprop-2-enal, also known as methoxydiphenylpropene (MDPP), is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique chemical structure that makes it an attractive candidate for research in the areas of medicinal chemistry, biochemistry, and material science.
作用机制
The mechanism of action of MDPP is not well understood, but it is believed to act through various pathways such as scavenging of reactive oxygen species (ROS), inhibition of inflammatory cytokines, and modulation of signaling pathways involved in cell proliferation and apoptosis.
生化和生理效应
MDPP has been shown to exhibit various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective effects. In vitro studies have shown that MDPP can scavenge ROS and inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that MDPP can protect against oxidative stress-induced damage in various tissues such as the brain, liver, and kidney.
实验室实验的优点和局限性
The advantages of using MDPP in lab experiments include its easy synthesis, high purity, and well-defined chemical structure. The limitations of using MDPP include its low solubility in water, which can make it difficult to work with in aqueous environments, and its potential toxicity, which requires careful handling and disposal.
未来方向
There are many potential future directions for research on MDPP. One possible direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential applications in the development of high-performance organic electronic devices. Additionally, more research is needed to understand the mechanism of action of MDPP and its potential toxicity in vivo.
合成方法
MDPP can be synthesized through a simple and efficient reaction between 4-methoxybenzaldehyde and 1,3-diphenylacetone in the presence of a base catalyst. The reaction results in the formation of a yellow crystalline solid, which can be purified using various techniques such as recrystallization and column chromatography.
科学研究应用
MDPP has been extensively studied for its potential applications in various fields such as drug discovery, material science, and organic electronics. In drug discovery, MDPP has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, MDPP has been used as a building block for the synthesis of various functional materials such as polymers, liquid crystals, and organic semiconductors. In organic electronics, MDPP has been shown to exhibit excellent electron transport properties, making it a promising candidate for the development of high-performance organic electronic devices.
属性
CAS 编号 |
16384-67-1 |
|---|---|
产品名称 |
2-(4-Methoxyphenyl)-3,3-diphenylprop-2-enal |
分子式 |
C22H18O2 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-3,3-diphenylprop-2-enal |
InChI |
InChI=1S/C22H18O2/c1-24-20-14-12-17(13-15-20)21(16-23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI 键 |
UHICFZCYLORALY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
规范 SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
同义词 |
2-(4-Methoxyphenyl)-3,3-diphenylacrylaldehyde |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



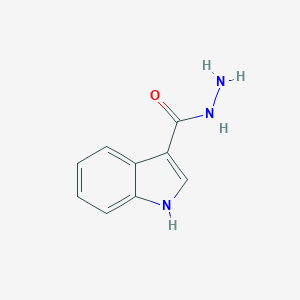
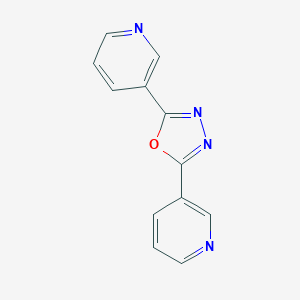
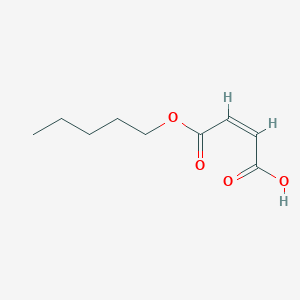
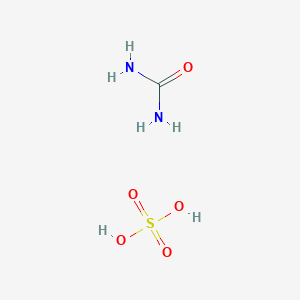
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)
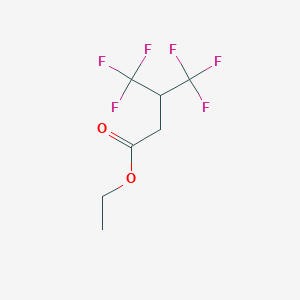
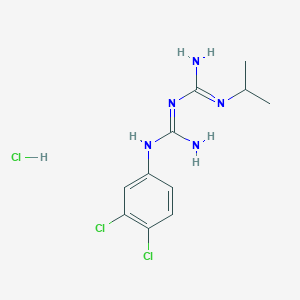
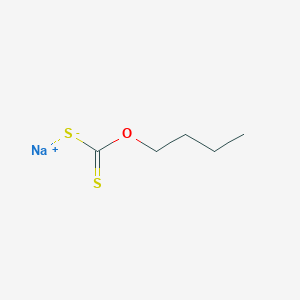
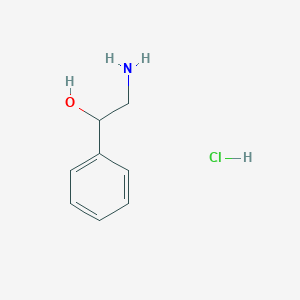
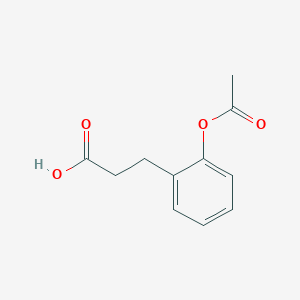
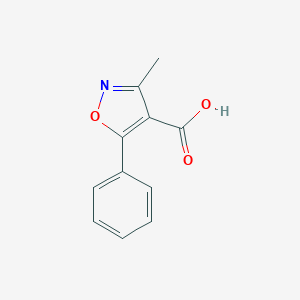
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
